3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an ethoxyphenyl group attached to an amino group, a methyl group, and a triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyaniline, methyl isocyanate, and cyanuric chloride.
Reaction Conditions: The reaction is usually carried out in a solvent like dichloromethane or acetonitrile under controlled temperature conditions (0-5°C) to ensure the stability of intermediates.
Step-by-Step Synthesis:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, amines; reactions are carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted triazinone derivatives with varied functional groups.
Scientific Research Applications
3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Binding Interactions: The ethoxyphenyl and triazinone moieties facilitate binding to active sites of target proteins, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
Similar Compounds
3-amino-6-methyl-1,2,4-triazin-5(4H)-one: Lacks the ethoxyphenyl group, resulting in different chemical properties and biological activities.
2-ethoxyphenyl-1,2,4-triazine: Similar structure but lacks the amino and methyl groups, affecting its reactivity and applications.
Uniqueness
3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both the ethoxyphenyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C12H14N4O2 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
3-(2-ethoxyanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-10-7-5-4-6-9(10)13-12-14-11(17)8(2)15-16-12/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |
InChI Key |
KQXNECAXDHXETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)C |
Origin of Product |
United States |
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